Cfm-2

Anticonvulsant Therapeutic Index Toxicity

CFM-2, chemically defined as 1-(4-aminophenyl)-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-one, is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It belongs to the 2,3-benzodiazepin-4-one class and exhibits robust anticonvulsant activity across multiple in vivo seizure models.

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
CAS No. 178616-26-7
Cat. No. B1662217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCfm-2
CAS178616-26-7
Synonyms1-(4'-aminophenyl)--3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-one
CFM 2
CFM-2
Molecular FormulaC17H17N3O3
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(=O)NN=C2C3=CC=C(C=C3)N)OC
InChIInChI=1S/C17H17N3O3/c1-22-14-7-11-8-16(21)19-20-17(13(11)9-15(14)23-2)10-3-5-12(18)6-4-10/h3-7,9H,8,18H2,1-2H3,(H,19,21)
InChIKeyMJKADKZSYQWGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CFM-2 (CAS 178616-26-7): A Non-Competitive AMPA Receptor Antagonist for Anticonvulsant and Pain Research Procurement


CFM-2, chemically defined as 1-(4-aminophenyl)-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-one, is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor [1]. It belongs to the 2,3-benzodiazepin-4-one class and exhibits robust anticonvulsant activity across multiple in vivo seizure models [2]. Its mechanism involves inhibition of AMPA-induced inward currents and downstream signaling pathways, distinguishing it from competitive antagonists [3].

Why CFM-2 Cannot Be Simply Substituted with Other AMPA Antagonists in Research Protocols


Despite a shared mechanism of AMPA receptor antagonism, in-class compounds exhibit marked differences in potency, selectivity, pharmacokinetics, and safety profiles. For instance, the commonly used non-competitive antagonist GYKI 52466 demonstrates a narrower therapeutic index and distinct plasma peak time compared to CFM-2 [1]. Additionally, CFM-2 is a metabolic product of other 2,3-benzodiazepin-4-ones, making it a confounding factor in studies using prodrugs like CFM-3, CFM-4, or CFM-5, which metabolize into CFM-2 in vivo [2]. These critical differences render generic substitution scientifically invalid for reproducible research.

Quantitative Differentiation of CFM-2 Against Key AMPA Receptor Antagonists


Superior Therapeutic Index Compared to GYKI 52466 in Epilepsy-Prone Rats

In a comparative study using genetically epilepsy-prone rats, CFM-2 demonstrated a more favorable therapeutic index than the non-competitive AMPA antagonist GYKI 52466 [1]. This indicates a wider safety margin between effective anticonvulsant doses and toxic doses, a critical factor in both in vivo research and potential therapeutic development.

Anticonvulsant Therapeutic Index Toxicity

Dose-Dependent Attenuation of Seizure Severity in a Chronic Kindling Model

In a 6-week pentylenetetrazole (PTZ) chemical kindling model in Sprague-Dawley rats, chronic pretreatment with CFM-2 significantly reduced the progression of seizure severity in a dose-dependent manner [1]. This demonstrates its efficacy in a chronic epilepsy model, which is more clinically relevant than acute seizure models.

Epilepsy Kindling Seizure Score

Comparable Efficacy to GYKI 52466 in Inflammatory Pain Model at Lower Dose

In a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model, intrathecal administration of CFM-2 (25 and 50 μg) and GYKI 52466 (50 μg) both significantly attenuated mechanical and thermal hypersensitivity [1]. Notably, CFM-2 achieved this effect at a lower dose (25 μg) that was equally effective as the higher dose of GYKI 52466.

Inflammatory Pain Analgesia Spinal Cord

Inhibition of ERK1/2 Pathway and Cell Cycle in Lung Adenocarcinoma Cells

Both CFM-2 and GYKI 52466 inhibit the ERK1/2 pathway, but CFM-2 has been specifically characterized for its downstream effects on cell cycle regulation in lung adenocarcinoma cells [1]. It upregulates tumor suppressor proteins p21 and p53 while suppressing cyclin D1 expression, leading to a decreased number of cells in the G2 and S phases.

Cancer Biology Lung Adenocarcinoma ERK1/2

High-Value Research and Procurement Scenarios for CFM-2 (CAS 178616-26-7)


Chronic Epilepsy and Epileptogenesis Studies

CFM-2 is the optimal choice for long-term kindling models where a compound with a favorable therapeutic index and proven ability to delay seizure progression is required. Its dose-dependent reduction in seizure scores over six weeks in the PTZ kindling model [1] makes it suitable for investigating disease-modifying antiepileptic strategies, unlike acute seizure models. Researchers should prioritize CFM-2 over GYKI 52466 due to its lower toxicity profile in chronic dosing regimens [2].

Spinal Mechanisms of Inflammatory Pain

For studies examining the role of spinal AMPA receptors in persistent inflammatory pain, CFM-2 is a superior tool due to its high potency. Its ability to significantly attenuate pain hypersensitivity at a lower intrathecal dose (25 μg) compared to GYKI 52466 (50 μg) [3] reduces the risk of dose-related off-target effects and conserves valuable compound, making it more cost-effective for large-scale in vivo pain research.

Investigating AMPAR-Mediated ERK1/2 Signaling in Cancer

CFM-2 is the preferred reagent for dissecting the link between AMPA receptor antagonism and downstream tumor suppressor pathways. Its demonstrated ability to upregulate p21 and p53 while suppressing cyclin D1 and ERK1/2 phosphorylation [4] provides a clear mechanistic pathway for antiproliferative studies in lung adenocarcinoma and potentially other cancers, offering a defined endpoint for experimental validation.

Metabolic Studies of 2,3-Benzodiazepin-4-one Prodrugs

In pharmacokinetic and metabolism studies involving other 2,3-benzodiazepin-4-ones (e.g., CFM-3, CFM-4, CFM-5), CFM-2 is an essential analytical standard. Since these compounds are known to metabolize into CFM-2 in vivo [5], accurate quantification of CFM-2 plasma levels is critical for interpreting pharmacodynamic data and avoiding confounding results from active metabolites.

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